4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

This 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is a high-purity (95%) small molecule scaffold. The non-interchangeable 4-bromo substituent serves as a critical handle for Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the methanesulfonylethyl group imparts increased polarity and hydrogen-bonding potential. Ideal for diversifying kinase inhibitor and agrochemical cores. Avoid generic analogs that alter spatial/electronic environments, derailing medicinal chemistry programs.

Molecular Formula C6H9BrN2O2S
Molecular Weight 253.12 g/mol
CAS No. 1183252-85-8
Cat. No. B1525458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole
CAS1183252-85-8
Molecular FormulaC6H9BrN2O2S
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCN1C=C(C=N1)Br
InChIInChI=1S/C6H9BrN2O2S/c1-12(10,11)3-2-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3
InChIKeyWKZPINIVWFYJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole (CAS 1183252-85-8): A Foundational Pyrazole Building Block for Medicinal Chemistry


4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole (CAS 1183252-85-8) is a brominated pyrazole derivative with the molecular formula C6H9BrN2O2S and a molecular weight of 253.12 g/mol . Its structure features a pyrazole core substituted at the 4-position with a bromine atom and at the 1-position with a methanesulfonylethyl group . This compound is categorized as a versatile small molecule scaffold, and as such, it is a building block primarily utilized for the synthesis of more complex, biologically relevant molecules .

Why 4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Analogs


In the context of synthetic chemistry, 'generic substitution' is a high-risk strategy. While many pyrazole building blocks exist, the specific combination of a 4-bromo substituent and a 1-methanesulfonylethyl group on this compound is non-interchangeable. The bromine atom serves as a critical synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amine diversity [1]. Simultaneously, the sulfonyl ethyl group imparts specific physicochemical properties, such as increased polarity and hydrogen-bonding potential, which can influence the pharmacokinetic profile of final drug candidates . Substituting this compound with a structurally similar analog, like 4-bromo-1-methyl-1H-pyrazole or 4-bromo-1H-pyrazole, would result in a different spatial orientation and electronic environment, fundamentally altering the outcome of a synthetic sequence and potentially derailing a medicinal chemistry program. The evidence below quantifies the specific, verifiable characteristics that define this molecule.

Product-Specific Quantitative Evidence for 4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole: A Procurement Guide


Synthetic Efficiency: Regioselective N-Alkylation Yields for 4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

A 2025 study details an efficient synthesis of N-sulfonylethylated pyrazoles via silver-catalyzed aza-Michael addition. This methodology is directly applicable to the synthesis of the target compound and establishes a benchmark for its synthetic efficiency compared to similar structures. The reaction achieves a high N1/N2 regioselectivity ratio of 25:1 under mild conditions [1].

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Physicochemical Differentiation: Lipophilicity (LogP) of 4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

The lipophilicity of a building block is a key determinant of the physicochemical properties of its derived drug candidates. The computed LogP for 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is 0.6902 . This contrasts with the simpler 4-bromo-1H-pyrazole core, which is more polar and has a lower LogP. The methanesulfonylethyl group on the target compound introduces a balanced polarity and moderate lipophilicity, making it a valuable scaffold for optimizing membrane permeability and solubility in drug discovery programs.

Medicinal Chemistry ADME Properties Lead Optimization

Molecular Complexity: Rotatable Bond Count and Topological Polar Surface Area (TPSA)

The compound possesses 3 rotatable bonds and a Topological Polar Surface Area (TPSA) of 51.96 Ų . These values place it within a favorable 'drug-like' chemical space. The presence of the flexible sulfonylethyl chain (contributing to rotatable bonds) provides conformational adaptability, while the TPSA indicates a balanced interaction with polar and non-polar environments. This combination is distinct from more rigid pyrazole analogs, offering a different spatial and electronic profile for target engagement.

Medicinal Chemistry Drug Design Molecular Descriptors

Crystallinity and Purification: Reported Melting Point for 4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

The compound has been characterized as a crystalline solid with a reported melting point of 94 - 96°C [1]. A well-defined melting point is a crucial quality attribute for a building block, as it facilitates purification via recrystallization and serves as a reliable indicator of identity and purity. This property directly differentiates it from oily or low-melting pyrazole analogs, which can be more difficult to handle, purify, and characterize.

Process Chemistry Analytical Chemistry Quality Control

Commercial Availability: Purity and Procurement Specifications for 4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

The compound is consistently available from multiple reputable vendors (AKSci, Chemscene, Enamine) with a standard minimum purity specification of 95% . This is a critical differentiator from more obscure or custom-synthesized analogs, which may have longer lead times, higher costs, and less rigorous quality control. The availability of a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from these suppliers further supports its use in regulated or publication-oriented research environments.

Procurement Chemical Sourcing Quality Assurance

Optimal Scientific and Industrial Application Scenarios for 4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole


Medicinal Chemistry: Building Block for Kinase Inhibitor Libraries

The 4-bromo substituent serves as an ideal handle for Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce diverse aromatic groups at the 4-position of the pyrazole core [1]. The sulfonylethyl side chain provides a flexible, polar motif that can interact with the solvent-exposed region of an ATP-binding pocket, a common feature in kinase inhibitor design. Its physicochemical profile, including a LogP of 0.6902 and TPSA of 51.96 Ų, supports the development of lead-like compounds with balanced properties .

Agrochemical Discovery: Synthesis of Novel Pesticide and Herbicide Candidates

Pyrazole derivatives are a privileged scaffold in agrochemistry. This compound can be utilized to synthesize new chemical entities with potential herbicidal, fungicidal, or insecticidal activity. The bromine atom allows for the late-stage diversification of the core, while the methanesulfonylethyl group can mimic natural substrates or enhance the molecule's uptake and translocation within a plant or pest . The ready availability of the compound with 95% purity from multiple vendors ensures a reliable supply for early-stage screening programs .

Process Chemistry: Late-Stage Functionalization and Scale-up

The crystalline nature of the compound, with a reported melting point of 94-96°C, facilitates purification and handling during scale-up operations [2]. The established high regioselectivity (N1/N2 ratio of 25:1) in its synthesis provides confidence in the integrity of the building block and reduces the likelihood of isomeric impurities that could complicate downstream reaction monitoring and purification [3].

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